CGP 52608 is a synthetic compound that acts as a selective ligand for the Retinoic Acid Receptor-Related Orphan Receptor Alpha (RORα). It has garnered attention for its potential therapeutic applications, particularly in modulating gene transcription and exhibiting anti-cancer properties. The compound is structurally related to melatonin, which influences various biological processes, including circadian rhythms and immune responses.
CGP 52608 was developed as part of research aimed at understanding the role of nuclear receptors in cellular processes. Its synthesis and characterization have been documented in various scientific studies, indicating its relevance in pharmacological research.
CGP 52608 falls under the category of thiazolidinedione derivatives, which are known for their role in activating nuclear receptors. Specifically, it is classified as a selective ligand for RORα, distinguishing it from other compounds that may interact with different nuclear receptors.
The synthesis of CGP 52608 involves several chemical reactions typical of thiazolidinedione derivatives. The synthetic pathway generally includes:
The synthesis typically requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of CGP 52608.
CGP 52608 has a complex molecular structure characterized by its thiazolidinedione framework. Its molecular formula is CHNOS, with a molecular weight of approximately 253.30 g/mol. The structure features a thiazolidine ring fused with a carbonyl group, contributing to its biological activity.
The compound exhibits specific binding affinity for RORα, which is essential for its function as a ligand. Structural analyses using X-ray crystallography or computational modeling may provide insights into how CGP 52608 interacts with its target receptor.
CGP 52608 undergoes several chemical reactions that are crucial for its activity:
The binding affinity and specificity can be assessed through competitive binding assays and reporter gene assays to evaluate transcriptional activity.
CGP 52608 exerts its effects through a well-defined mechanism involving the modulation of gene transcription by RORα:
Studies have shown that CGP 52608 can influence genes associated with circadian rhythms and metabolic pathways, highlighting its potential therapeutic implications.
Relevant data on solubility and stability can be found in specific studies focusing on pharmacokinetics and formulation development.
CGP 52608 has several potential applications in scientific research:
CGP 52608 (1-(3-allyl-4-oxothiazolidine-2-ylidene)-4-methylthiosemicarbazone) is a synthetic thiazolidinedione derivative that acts as a high-affinity, selective agonist for the retinoid acid receptor-related orphan receptor alpha (RORα, NR1F1). This nuclear receptor features a canonical ligand-binding domain (LBD) that accommodates CGP 52608 at nanomolar concentrations (EC₅₀ ≈ 5–20 nM), inducing a conformational change essential for coactivator recruitment [4] [5] [7]. Unlike endogenous ligands like cholesterol or oxysterols, CGP 52608 exhibits exceptional specificity for RORα over other nuclear receptors, including PPARγ and other ROR isoforms (RORβ/γ) [4] [7]. Structural analyses reveal that CGP 52608 stabilizes the receptor's active conformation by interacting with hydrophobic residues in the LBD binding pocket, thereby enhancing its transcriptional activity [5] [7]. This interaction competitively inhibits melatonin binding, positioning CGP 52608 as a key pharmacological tool for dissecting RORα-specific functions [2] [8].
Table 1: Binding Affinities of CGP 52608 for Nuclear Receptors
Receptor | Affinity (EC₅₀) | Functional Outcome |
---|---|---|
RORα | 5–20 nM | Agonism |
RORβ | >1,000 nM | No activation |
RORγ | >1,000 nM | No activation |
PPARγ | >1,000 nM | No activation |
CGP 52608 modulates RORα-dependent gene expression by binding to ROR response elements (ROREs; consensus sequence AGGTCA preceded by AT-rich regions) in target promoters. Key regulated genes include:
Mechanistically, CGP 52608 recruits coactivators (e.g., P300, SRC-1) to ROREs while displacing corepressors, shifting RORα from a transcriptional repressor to an activator [1] [6]. This gene-selective regulation underpins its antiarthritic and antiproliferative effects, as evidenced by in vivo suppression of joint inflammation in rodent arthritis models [7] [8].
Table 2: Transcriptional Targets of CGP 52608-Activated RORα
Target Gene | Biological Function | Effect of CGP 52608 |
---|---|---|
p21WAF1/CIP1 | Cell cycle inhibition | ↑ Activation |
Cyclin A | Cell cycle progression | ↓ Repression |
Cyp7b1 | Cholesterol metabolism | ↑ Activation |
IL-2 | T-cell activation | ↑ Activation |
IL-6 | Inflammatory response | ↑ Activation |
CGP 52608 discriminates between nuclear and membrane melatonin pathways with high precision. While melatonin activates both G protein-coupled receptors (MT₁/MT₂) and nuclear RORα, CGP 52608 exclusively targets RORα without engaging MT₁/MT₂ [4] [8]. In human peripheral blood mononuclear cells (PBMCs), CGP 52608 replicates melatonin’s nuclear effects—enhancing IL-2 and IL-6 production—but remains inert toward membrane receptor pathways (e.g., cAMP inhibition) [8]. This specificity is demonstrated by:
This nuclear selectivity establishes CGP 52608 as a critical tool for elucidating RORα-specific immunomodulation, independent of canonical melatonin signaling [3] [7].
Table 3: Selectivity of CGP 52608 Across Melatonin Signaling Pathways
Signaling Pathway | Melatonin Activity | CGP 52608 Activity |
---|---|---|
Nuclear RORα activation | Agonism | Agonism |
Membrane MT₁ receptor | Agonism | No effect |
Membrane MT₂ receptor | Agonism | No effect |
Calmodulin interaction | Yes | No effect |
As a core component of the circadian clock, RORα drives the expression of Bmal1 (ARNTL), a key transcriptional activator of clock-controlled genes. CGP 52608 amplifies this pathway by stabilizing RORα’s binding to ROREs in the Bmal1 promoter, counteracting the repressive effects of REV-ERBα/β [6] [10]. In staggerer mice (which lack functional RORα), disrupted Bmal1 oscillations correlate with abnormal sleep-wake cycles and metabolic phenotypes [6] [10]. CGP 52608 restores rhythmicity in RORα-deficient cellular models by:
Notably, CGP 52608’s circadian actions are tissue-specific, with pronounced effects in the liver, immune cells, and suprachiasmatic nucleus (SCN) [6] [10]. This positions RORα ligands as potential chronotherapeutics for circadian disruptions, though clinical applications remain exploratory [9].
Table 4: Circadian Parameters Modulated by CGP 52608-Activated RORα
Circadian Element | Function | Effect of CGP 52608 |
---|---|---|
Bmal1 (ARNTL) | Core clock gene | ↑ Activation |
Clock | Core clock gene | Indirect stabilization |
Nfil3 | Immune rhythm regulator | ↑ Activation |
REV-ERBα | Clock repressor | Antagonism |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7